7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with various functional groups, including a 2-chlorophenylmethoxy and a 3-methoxyphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of the 2-Chlorophenylmethoxy Group: This step involves the reaction of the thieno[3,2-b]pyridine core with 2-chlorophenylmethanol under conditions that facilitate the formation of the ether linkage.
Introduction of the 3-Methoxyphenyl Group: This step involves the reaction of the intermediate product with 3-methoxyphenol under suitable conditions to introduce the 3-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to specific receptors or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-{4-[(2-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
- 7-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 7-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C21H18ClNO3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-19-10-13(15-11-20(24)23-17-8-9-27-21(15)17)6-7-18(19)26-12-14-4-2-3-5-16(14)22/h2-10,15H,11-12H2,1H3,(H,23,24) |
InChI Key |
FXIZLQUMKIUDLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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